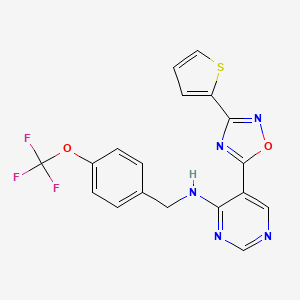

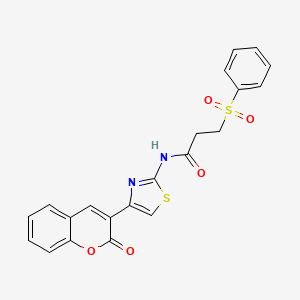

![molecular formula C11H18N2O B2931797 1-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone CAS No. 2198264-28-5](/img/structure/B2931797.png)

1-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound seems to be a derivative of 1H-pyrrol-2(5H)-one , which is a five-membered nitrogen-containing heterocyclic aromatic compound . It’s also related to hexahydrocyclopenta[c]pyrrol-5(1H)-one , another cyclic compound.

Synthesis Analysis

The synthesis of 1H-pyrrol-2(5H)-ones has been achieved through various methods, including Pd-catalyzed, isocyanide-based and furan-based reactions, ring-closing metathesis of dieneamides, chiral syntheses, intramolecular cyclizations of N-(cyanomethyl)amides, and multicomponent reactions .Molecular Structure Analysis

The molecular structure of 1H-pyrrol-2(5H)-one, a related compound, has a molecular formula of CHNO .Chemical Reactions Analysis

The construction of the pyrrole ring has gained much attention due to its remarkable biological activities, pharmaceutical application, intermediate in the synthesis of many natural products, and material science application .Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-pyrrol-2(5H)-one, a related compound, include a density of 1.1±0.1 g/cm3, boiling point of 292.2±23.0 °C at 760 mmHg, and a flash point of 159.2±7.6 °C .科学的研究の応用

Antitumor and Anticancer Agents

The core structure of this compound, the 1H-pyrrol-2(5H)-one , is known for its broad spectrum of biological activity, particularly as antitumor and anticancer agents . The cyclopropyl group attached to the hexahydropyrrolo[3,4-c]pyrrol structure could potentially enhance these properties, making it a valuable candidate for pharmaceutical research aimed at developing new cancer therapies.

Inhibitors of Human Cytosolic Carbonic Anhydrase Isozymes

Compounds with a dihydropyrrol-2-one moiety have been identified as inhibitors of human cytosolic carbonic anhydrase isozymes . These enzymes are involved in various physiological processes, including respiration and the transport of carbon dioxide and bicarbonate between tissues and organs. Inhibitors can be used to treat conditions like glaucoma, epilepsy, and mountain sickness.

Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors

The 1H-pyrrol-2(5H)-one derivatives are also explored for their role as ASK1 inhibitors . ASK1 is implicated in the cellular response to stress, leading to apoptosis. Inhibiting ASK1 has therapeutic potential in diseases where cell death is a prominent feature, such as neurodegenerative diseases and heart failure.

Sigma-2 Receptor Ligands

Recent studies have discovered novel functionalized derivatives of hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl compounds as potential sigma-2 receptor ligands . These receptors are linked to several diseases, including cancer and Alzheimer’s, making these compounds significant for the development of new diagnostic and therapeutic agents.

Organic Synthesis Intermediates

The compound’s structure is useful as an intermediate in organic synthesis, granting access to a variety of heterocyclic compounds . Its reactivity can be harnessed to create complex molecules with potential pharmacological activities.

Potential Role in Treating Neurological Disorders

Compounds containing the 1,2,4-oxadiazole moiety, which is structurally related to the 1H-pyrrol-2(5H)-one , have been used to treat neurological disorders such as Alzheimer’s and Parkinson’s diseases . By extension, the compound may have applications in the treatment or management of similar conditions.

将来の方向性

作用機序

Target of Action

Compounds with a similar structure, such as 1h-pyrrol-2(5h)-ones, have been found to display a broad spectrum of biological activity as antitumor and anticancer agents, apoptosis signal-regulating kinase 1 (ask1) inhibitors, and inhibitors of human cytosolic carbonic anhydrase isozymes .

Mode of Action

It is known that compounds with a similar structure, such as 1h-pyrrol-2(5h)-ones, interact with their targets to inhibit their function, leading to various biological effects .

Biochemical Pathways

Given its potential role as an inhibitor of ask1 and human cytosolic carbonic anhydrase isozymes, it may affect pathways related to apoptosis and carbon dioxide transport .

Result of Action

Given its potential role as an inhibitor of ask1 and human cytosolic carbonic anhydrase isozymes, it may induce apoptosis and affect carbon dioxide transport .

特性

IUPAC Name |

1-(2-cyclopropyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c1-8(14)12-4-9-6-13(11-2-3-11)7-10(9)5-12/h9-11H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWFDASXHJJCNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC2CN(CC2C1)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2931718.png)

![9-Methyl-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]purine](/img/structure/B2931719.png)

![2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2931726.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2931729.png)

![5-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2931730.png)

![3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide](/img/structure/B2931732.png)

![3,4-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2931733.png)

![2-Chloro-6-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)cyclobutyl]pyridine-3-sulfonamide](/img/structure/B2931734.png)